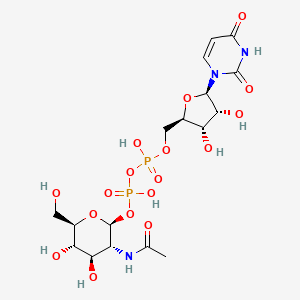

UDP-GlcNAc

説明

Uridine-diphosphate-N-acetylglucosamine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Uridine diphosphate-N-acetylglucosamine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

特性

CAS番号 |

528-04-1 |

|---|---|

分子式 |

C17H27N3O17P2 |

分子量 |

607.4 g/mol |

IUPAC名 |

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |

InChIキー |

LFTYTUAZOPRMMI-CFRASDGPSA-N |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

正規SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |

物理的記述 |

Solid |

同義語 |

Acetylglucosamine, UDP Diphosphate N-Acetylglucosamine, Uridine Diphospho-N-Acetylglucosamine, Uridine N-Acetylglucosamine, Uridine Diphosphate Pyrophosphoacetylglucosamine, Uridine UDP Acetylglucosamine UDPGNAc Uridine Diphosphate N Acetylglucosamine Uridine Diphosphate N-Acetylglucosamine Uridine Diphospho N Acetylglucosamine Uridine Diphospho-N-Acetylglucosamine Uridine Pyrophosphoacetylglucosamine |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the UDP-GlcNAc Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway, also known as the hexosamine biosynthetic pathway (HBP), is a critical metabolic route in mammalian cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar nucleotide this compound.[1][2][3][4][5][6][7] this compound serves as an essential building block for all major classes of glycans, including N-glycans, O-glycans, and glycosaminoglycans. Furthermore, it is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[1][4][5][6] Given its central role in cellular physiology, dysregulation of the HBP is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of study for therapeutic intervention.[1][3] This guide provides a detailed technical overview of the core this compound biosynthesis pathway in mammals, focusing on its enzymatic components, kinetic properties, and key experimental methodologies.

The Core Biosynthetic Pathway: De Novo Synthesis and Salvage Routes

This compound is synthesized through two primary routes: the de novo pathway, which utilizes glucose and other cellular nutrients, and a salvage pathway that recycles N-acetylglucosamine (GlcNAc).

De Novo Synthesis Pathway

The de novo synthesis of this compound involves a four-step enzymatic cascade:

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[4] It catalyzes the conversion of fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6P) and glutamate.[1][4] In mammals, there are two isoforms, GFAT1 and GFAT2, which exhibit differential tissue expression and regulatory properties.[4][7][8]

-

Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1 or GNA1): This enzyme transfers an acetyl group from acetyl-CoA to GlcN-6P, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P).[9][10][11]

-

Phosphoacetylglucosamine mutase (PGM3 or AGM1): PGM3 catalyzes the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[12][13][14]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX): In the final step, UAP1 activates GlcNAc-1P using uridine triphosphate (UTP) to produce this compound and pyrophosphate.[15][16]

Salvage Pathway

The salvage pathway provides an alternative route for this compound synthesis by utilizing GlcNAc derived from the diet or the breakdown of glycoconjugates. The key enzyme in this pathway is:

-

N-acetylglucosamine kinase (NAGK): NAGK phosphorylates GlcNAc to produce GlcNAc-6P, which then enters the de novo pathway at the second step.[2][17][18][19]

Pathway Visualization

Caption: De novo and salvage pathways for this compound biosynthesis.

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in mammals.

Table 1: Kinetic Parameters of Human this compound Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |

| GFAT1 | Fructose-6-P | ~0.3-2.7 mM | - | [20] |

| Glutamine | ~1.0-4.0 mM | - | [20] | |

| GFAT2 | Fructose-6-P | 0.8 mM | - | [4] |

| Glutamine | 1.2 mM | - | [4] | |

| GNPNAT1 | Acetyl-CoA | 26 µM | - | |

| Glucosamine-6-P | 97 µM | - | ||

| PGM3 | GlcNAc-1-P | 90 µM | - | |

| Glc-1,6-bisphosphate (co-substrate) | 4.3 µM | - | ||

| UAP1 | - | - | - | Data not readily available in a comparable format |

| NAGK | N-acetyl-D-glucosamine (rat liver) | 0.06 mM | - | [2] |

| N-acetyl-D-glucosamine (rat kidney) | 0.04 mM | - | [2] | |

| ATP | 0.73 mM | 497 µmol/min/mg | [1][18] |

Table 2: Intracellular Concentrations of this compound in Mammalian Cells and Tissues

| Cell Line / Tissue | This compound Concentration | Reference(s) |

| 293T cells | 60 pmol/106 cells | |

| NIH/3T3 cells | 110 pmol/106 cells | |

| HCT116 cells | 150 pmol/106 cells | |

| AML12 cells | 240 pmol/106 cells | |

| Hepa1-6 cells | 270 pmol/106 cells | |

| HeLa cells | 520 pmol/106 cells | |

| Primary mouse fibroblasts | 180 pmol/106 cells | |

| Mouse Liver | 44 U/mg (arbitrary units) | [3] |

| Mouse Kidney | 26 U/mg (arbitrary units) | [3] |

| Mouse Spleen | 11 U/mg (arbitrary units) | [3] |

| Mouse Heart | ~40-60 pmol/mg | [4] |

| Rat Brain | ~130 pmol/mg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay

This protocol is adapted from Sunden et al. (2023) and provides a method for the sensitive quantification of this compound from cell and tissue extracts.[1][14][17][19]

A. Metabolite Extraction from Tissues and Cells

-

Tissue Homogenization:

-

Weigh frozen tissue (~10-50 mg) in a pre-chilled tube.

-

Add 800 µL of ice-cold methanol:water (8:2, v/v).

-

Homogenize the tissue thoroughly on ice using a microtube pestle homogenizer followed by probe sonication.[17]

-

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Add 400 µL of ice-cold methanol:water (8:2, v/v) per 10 cm dish.

-

Scrape the cells and collect the lysate.

-

-

Phase Separation:

-

Add 400 µL of chloroform (B151607) to the homogenate/lysate.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the upper aqueous phase containing polar metabolites, including this compound.[17]

-

-

Sample Preparation:

-

Dry the aqueous phase using a vacuum concentrator.

-

Reconstitute the dried metabolites in an appropriate volume of water for the assay.

-

B. Enzymatic Assay in a 96-well Microplate

-

Plate Coating:

-

Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.[17]

-

Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

-

O-GlcNAcylation Reaction:

-

Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to degrade inhibitory UDP), and a reaction buffer.

-

Add the reaction mixture and the reconstituted samples (or this compound standards) to the wells.

-

Incubate for 1-2 hours at 37°C to allow the O-GlcNAcylation of the coated peptide.[17]

-

-

Immunodetection:

-

Wash the plate three times with PBST.

-

Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) and incubate for 1 hour at room temperature.[17]

-

Wash the plate three times with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]

-

-

Signal Development and Quantification:

-

Wash the plate five times with PBST.

-

Add a chemiluminescent or fluorescent HRP substrate.

-

Measure the signal using a microplate reader.

-

Quantify the this compound concentration in the samples by comparing the signal to the standard curve.

-

Caption: Workflow for enzymatic quantification of this compound.

Protocol 2: Assay for GFAT Activity

This protocol is based on the method described by Vessal & Ghalambor, which measures the formation of glucosamine-6-phosphate.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate (B84403) buffer, pH 7.5

-

10 mM Fructose-6-phosphate

-

10 mM L-glutamine

-

1 mM EDTA

-

-

Pre-warm the reaction mixture to 37°C.

B. Enzyme Reaction

-

Add the cell or tissue lysate containing GFAT to the pre-warmed reaction mixture to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by boiling for 2 minutes.

-

Centrifuge to pellet the precipitated protein.

C. Quantification of Glucosamine-6-Phosphate

-

The amount of GlcN-6P formed can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation and reaction with Ehrlich's reagent.

-

Alternatively, a coupled enzyme assay can be used where GlcN-6P is N-acetylated by GNPNAT1, and the consumption of acetyl-CoA is monitored spectrophotometrically.[4]

Protocol 3: Assay for GNPNAT1 Activity

This protocol is based on a continuous spectrophotometric assay.[4]

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

1 mM Glucosamine-6-phosphate

-

0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

0.1 mM Acetyl-CoA

-

-

Equilibrate the mixture to 37°C.

B. Enzyme Reaction and Detection

-

Add the purified GNPNAT1 or cell lysate to the reaction mixture to start the reaction.

-

The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-).

-

Continuously monitor the increase in absorbance at 412 nm, which corresponds to the formation of TNB2-.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB2-.

Protocol 4: Assay for PGM3 Activity

This protocol involves a coupled enzyme assay to measure the conversion of GlcNAc-6-P to GlcNAc-1-P.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl2

-

0.5 mM NADP+

-

1 mM UTP

-

Excess of coupling enzymes: UAP1 and glucose-6-phosphate dehydrogenase.

-

1 mM N-acetylglucosamine-6-phosphate (substrate)

-

B. Enzyme Reaction and Detection

-

Add the purified PGM3 or cell lysate to the reaction mixture.

-

PGM3 converts GlcNAc-6-P to GlcNAc-1-P.

-

UAP1 then converts GlcNAc-1-P and UTP to this compound and pyrophosphate.

-

The pyrophosphate produced is used by glucose-6-phosphate dehydrogenase in the presence of glucose-1-phosphate to reduce NADP+ to NADPH.

-

Monitor the increase in absorbance at 340 nm, which is proportional to the PGM3 activity.

Protocol 5: Assay for UAP1 Activity

This protocol is based on a direct measurement of this compound formation using HPLC.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

2 mM UTP

-

2 mM N-acetylglucosamine-1-phosphate

-

-

Pre-incubate the mixture at 37°C.

B. Enzyme Reaction

-

Initiate the reaction by adding the purified UAP1 or cell lysate.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold perchloric acid or by boiling.

C. HPLC Analysis

-

Centrifuge the terminated reaction to remove precipitated protein.

-

Analyze the supernatant by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).

-

Separate and quantify the product, this compound, by monitoring the absorbance at 262 nm.

-

Calculate the enzyme activity based on the amount of this compound produced over time.

Conclusion

The this compound biosynthesis pathway is a central hub of cellular metabolism, playing a vital role in maintaining cellular homeostasis and regulating a vast array of cellular processes through glycosylation. The intricate regulation of the key enzymes in this pathway highlights its importance in responding to cellular nutrient status. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this pathway, from quantifying its key metabolite to characterizing the activity of its core enzymes. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for novel therapeutic strategies targeting the metabolic vulnerabilities of various diseases.

References

- 1. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. The eukaryotic UDP-N-acetylglucosamine pyrophosphorylases. Gene cloning, protein expression, and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UAP1 - Wikipedia [en.wikipedia.org]

- 10. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Functional inactivation of UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) induces early leaf senescence and defence responses in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Time-resolved analysis of transcription kinetics in single live mammalian cells [frontiersin.org]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Upregulation of glucosamine-phosphate N-acetyltransferase 1 is a promising diagnostic and predictive indicator for poor survival in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portal.gdc.cancer.gov [portal.gdc.cancer.gov]

An In-Depth Technical Guide to the UDP-GlcNAc Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway, also known as the hexosamine biosynthetic pathway (HBP), is a critical metabolic route in mammalian cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar nucleotide this compound.[1][2][3][4][5][6][7] this compound serves as an essential building block for all major classes of glycans, including N-glycans, O-glycans, and glycosaminoglycans. Furthermore, it is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[1][4][5][6] Given its central role in cellular physiology, dysregulation of the HBP is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of study for therapeutic intervention.[1][3] This guide provides a detailed technical overview of the core this compound biosynthesis pathway in mammals, focusing on its enzymatic components, kinetic properties, and key experimental methodologies.

The Core Biosynthetic Pathway: De Novo Synthesis and Salvage Routes

This compound is synthesized through two primary routes: the de novo pathway, which utilizes glucose and other cellular nutrients, and a salvage pathway that recycles N-acetylglucosamine (GlcNAc).

De Novo Synthesis Pathway

The de novo synthesis of this compound involves a four-step enzymatic cascade:

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[4] It catalyzes the conversion of fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6P) and glutamate.[1][4] In mammals, there are two isoforms, GFAT1 and GFAT2, which exhibit differential tissue expression and regulatory properties.[4][7][8]

-

Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1 or GNA1): This enzyme transfers an acetyl group from acetyl-CoA to GlcN-6P, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P).[9][10][11]

-

Phosphoacetylglucosamine mutase (PGM3 or AGM1): PGM3 catalyzes the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[12][13][14]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX): In the final step, UAP1 activates GlcNAc-1P using uridine triphosphate (UTP) to produce this compound and pyrophosphate.[15][16]

Salvage Pathway

The salvage pathway provides an alternative route for this compound synthesis by utilizing GlcNAc derived from the diet or the breakdown of glycoconjugates. The key enzyme in this pathway is:

-

N-acetylglucosamine kinase (NAGK): NAGK phosphorylates GlcNAc to produce GlcNAc-6P, which then enters the de novo pathway at the second step.[2][17][18][19]

Pathway Visualization

Caption: De novo and salvage pathways for this compound biosynthesis.

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in mammals.

Table 1: Kinetic Parameters of Human this compound Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |

| GFAT1 | Fructose-6-P | ~0.3-2.7 mM | - | [20] |

| Glutamine | ~1.0-4.0 mM | - | [20] | |

| GFAT2 | Fructose-6-P | 0.8 mM | - | [4] |

| Glutamine | 1.2 mM | - | [4] | |

| GNPNAT1 | Acetyl-CoA | 26 µM | - | |

| Glucosamine-6-P | 97 µM | - | ||

| PGM3 | GlcNAc-1-P | 90 µM | - | |

| Glc-1,6-bisphosphate (co-substrate) | 4.3 µM | - | ||

| UAP1 | - | - | - | Data not readily available in a comparable format |

| NAGK | N-acetyl-D-glucosamine (rat liver) | 0.06 mM | - | [2] |

| N-acetyl-D-glucosamine (rat kidney) | 0.04 mM | - | [2] | |

| ATP | 0.73 mM | 497 µmol/min/mg | [1][18] |

Table 2: Intracellular Concentrations of this compound in Mammalian Cells and Tissues

| Cell Line / Tissue | This compound Concentration | Reference(s) |

| 293T cells | 60 pmol/106 cells | |

| NIH/3T3 cells | 110 pmol/106 cells | |

| HCT116 cells | 150 pmol/106 cells | |

| AML12 cells | 240 pmol/106 cells | |

| Hepa1-6 cells | 270 pmol/106 cells | |

| HeLa cells | 520 pmol/106 cells | |

| Primary mouse fibroblasts | 180 pmol/106 cells | |

| Mouse Liver | 44 U/mg (arbitrary units) | [3] |

| Mouse Kidney | 26 U/mg (arbitrary units) | [3] |

| Mouse Spleen | 11 U/mg (arbitrary units) | [3] |

| Mouse Heart | ~40-60 pmol/mg | [4] |

| Rat Brain | ~130 pmol/mg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay

This protocol is adapted from Sunden et al. (2023) and provides a method for the sensitive quantification of this compound from cell and tissue extracts.[1][14][17][19]

A. Metabolite Extraction from Tissues and Cells

-

Tissue Homogenization:

-

Weigh frozen tissue (~10-50 mg) in a pre-chilled tube.

-

Add 800 µL of ice-cold methanol:water (8:2, v/v).

-

Homogenize the tissue thoroughly on ice using a microtube pestle homogenizer followed by probe sonication.[17]

-

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Add 400 µL of ice-cold methanol:water (8:2, v/v) per 10 cm dish.

-

Scrape the cells and collect the lysate.

-

-

Phase Separation:

-

Add 400 µL of chloroform (B151607) to the homogenate/lysate.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the upper aqueous phase containing polar metabolites, including this compound.[17]

-

-

Sample Preparation:

-

Dry the aqueous phase using a vacuum concentrator.

-

Reconstitute the dried metabolites in an appropriate volume of water for the assay.

-

B. Enzymatic Assay in a 96-well Microplate

-

Plate Coating:

-

Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.[17]

-

Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

-

O-GlcNAcylation Reaction:

-

Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to degrade inhibitory UDP), and a reaction buffer.

-

Add the reaction mixture and the reconstituted samples (or this compound standards) to the wells.

-

Incubate for 1-2 hours at 37°C to allow the O-GlcNAcylation of the coated peptide.[17]

-

-

Immunodetection:

-

Wash the plate three times with PBST.

-

Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) and incubate for 1 hour at room temperature.[17]

-

Wash the plate three times with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]

-

-

Signal Development and Quantification:

-

Wash the plate five times with PBST.

-

Add a chemiluminescent or fluorescent HRP substrate.

-

Measure the signal using a microplate reader.

-

Quantify the this compound concentration in the samples by comparing the signal to the standard curve.

-

Caption: Workflow for enzymatic quantification of this compound.

Protocol 2: Assay for GFAT Activity

This protocol is based on the method described by Vessal & Ghalambor, which measures the formation of glucosamine-6-phosphate.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate (B84403) buffer, pH 7.5

-

10 mM Fructose-6-phosphate

-

10 mM L-glutamine

-

1 mM EDTA

-

-

Pre-warm the reaction mixture to 37°C.

B. Enzyme Reaction

-

Add the cell or tissue lysate containing GFAT to the pre-warmed reaction mixture to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by boiling for 2 minutes.

-

Centrifuge to pellet the precipitated protein.

C. Quantification of Glucosamine-6-Phosphate

-

The amount of GlcN-6P formed can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation and reaction with Ehrlich's reagent.

-

Alternatively, a coupled enzyme assay can be used where GlcN-6P is N-acetylated by GNPNAT1, and the consumption of acetyl-CoA is monitored spectrophotometrically.[4]

Protocol 3: Assay for GNPNAT1 Activity

This protocol is based on a continuous spectrophotometric assay.[4]

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

1 mM Glucosamine-6-phosphate

-

0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

0.1 mM Acetyl-CoA

-

-

Equilibrate the mixture to 37°C.

B. Enzyme Reaction and Detection

-

Add the purified GNPNAT1 or cell lysate to the reaction mixture to start the reaction.

-

The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-).

-

Continuously monitor the increase in absorbance at 412 nm, which corresponds to the formation of TNB2-.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB2-.

Protocol 4: Assay for PGM3 Activity

This protocol involves a coupled enzyme assay to measure the conversion of GlcNAc-6-P to GlcNAc-1-P.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl2

-

0.5 mM NADP+

-

1 mM UTP

-

Excess of coupling enzymes: UAP1 and glucose-6-phosphate dehydrogenase.

-

1 mM N-acetylglucosamine-6-phosphate (substrate)

-

B. Enzyme Reaction and Detection

-

Add the purified PGM3 or cell lysate to the reaction mixture.

-

PGM3 converts GlcNAc-6-P to GlcNAc-1-P.

-

UAP1 then converts GlcNAc-1-P and UTP to this compound and pyrophosphate.

-

The pyrophosphate produced is used by glucose-6-phosphate dehydrogenase in the presence of glucose-1-phosphate to reduce NADP+ to NADPH.

-

Monitor the increase in absorbance at 340 nm, which is proportional to the PGM3 activity.

Protocol 5: Assay for UAP1 Activity

This protocol is based on a direct measurement of this compound formation using HPLC.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

2 mM UTP

-

2 mM N-acetylglucosamine-1-phosphate

-

-

Pre-incubate the mixture at 37°C.

B. Enzyme Reaction

-

Initiate the reaction by adding the purified UAP1 or cell lysate.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold perchloric acid or by boiling.

C. HPLC Analysis

-

Centrifuge the terminated reaction to remove precipitated protein.

-

Analyze the supernatant by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).

-

Separate and quantify the product, this compound, by monitoring the absorbance at 262 nm.

-

Calculate the enzyme activity based on the amount of this compound produced over time.

Conclusion

The this compound biosynthesis pathway is a central hub of cellular metabolism, playing a vital role in maintaining cellular homeostasis and regulating a vast array of cellular processes through glycosylation. The intricate regulation of the key enzymes in this pathway highlights its importance in responding to cellular nutrient status. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this pathway, from quantifying its key metabolite to characterizing the activity of its core enzymes. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for novel therapeutic strategies targeting the metabolic vulnerabilities of various diseases.

References

- 1. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. The eukaryotic UDP-N-acetylglucosamine pyrophosphorylases. Gene cloning, protein expression, and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UAP1 - Wikipedia [en.wikipedia.org]

- 10. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Functional inactivation of UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) induces early leaf senescence and defence responses in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Time-resolved analysis of transcription kinetics in single live mammalian cells [frontiersin.org]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Upregulation of glucosamine-phosphate N-acetyltransferase 1 is a promising diagnostic and predictive indicator for poor survival in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portal.gdc.cancer.gov [portal.gdc.cancer.gov]

An In-Depth Technical Guide to the UDP-GlcNAc Biosynthesis Pathway in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) biosynthesis pathway, also known as the hexosamine biosynthetic pathway (HBP), is a critical metabolic route in mammalian cells. This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy sugar nucleotide this compound.[1][2][3][4][5][6][7] this compound serves as an essential building block for all major classes of glycans, including N-glycans, O-glycans, and glycosaminoglycans. Furthermore, it is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory scope.[1][4][5][6] Given its central role in cellular physiology, dysregulation of the HBP is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling area of study for therapeutic intervention.[1][3] This guide provides a detailed technical overview of the core this compound biosynthesis pathway in mammals, focusing on its enzymatic components, kinetic properties, and key experimental methodologies.

The Core Biosynthetic Pathway: De Novo Synthesis and Salvage Routes

This compound is synthesized through two primary routes: the de novo pathway, which utilizes glucose and other cellular nutrients, and a salvage pathway that recycles N-acetylglucosamine (GlcNAc).

De Novo Synthesis Pathway

The de novo synthesis of this compound involves a four-step enzymatic cascade:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT): This is the rate-limiting enzyme of the HBP.[4] It catalyzes the conversion of fructose-6-phosphate (an intermediate of glycolysis) and glutamine to glucosamine-6-phosphate (GlcN-6P) and glutamate.[1][4] In mammals, there are two isoforms, GFAT1 and GFAT2, which exhibit differential tissue expression and regulatory properties.[4][7][8]

-

Glucosamine-6-phosphate N-acetyltransferase (GNPNAT1 or GNA1): This enzyme transfers an acetyl group from acetyl-CoA to GlcN-6P, forming N-acetylglucosamine-6-phosphate (GlcNAc-6P).[9][10][11]

-

Phosphoacetylglucosamine mutase (PGM3 or AGM1): PGM3 catalyzes the isomerization of GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P).[12][13][14]

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or AGX): In the final step, UAP1 activates GlcNAc-1P using uridine triphosphate (UTP) to produce this compound and pyrophosphate.[15][16]

Salvage Pathway

The salvage pathway provides an alternative route for this compound synthesis by utilizing GlcNAc derived from the diet or the breakdown of glycoconjugates. The key enzyme in this pathway is:

-

N-acetylglucosamine kinase (NAGK): NAGK phosphorylates GlcNAc to produce GlcNAc-6P, which then enters the de novo pathway at the second step.[2][17][18][19]

Pathway Visualization

Caption: De novo and salvage pathways for this compound biosynthesis.

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites of the this compound biosynthesis pathway in mammals.

Table 1: Kinetic Parameters of Human this compound Biosynthesis Enzymes

| Enzyme | Substrate(s) | Km | Vmax | Reference(s) |

| GFAT1 | Fructose-6-P | ~0.3-2.7 mM | - | [20] |

| Glutamine | ~1.0-4.0 mM | - | [20] | |

| GFAT2 | Fructose-6-P | 0.8 mM | - | [4] |

| Glutamine | 1.2 mM | - | [4] | |

| GNPNAT1 | Acetyl-CoA | 26 µM | - | |

| Glucosamine-6-P | 97 µM | - | ||

| PGM3 | GlcNAc-1-P | 90 µM | - | |

| Glc-1,6-bisphosphate (co-substrate) | 4.3 µM | - | ||

| UAP1 | - | - | - | Data not readily available in a comparable format |

| NAGK | N-acetyl-D-glucosamine (rat liver) | 0.06 mM | - | [2] |

| N-acetyl-D-glucosamine (rat kidney) | 0.04 mM | - | [2] | |

| ATP | 0.73 mM | 497 µmol/min/mg | [1][18] |

Table 2: Intracellular Concentrations of this compound in Mammalian Cells and Tissues

| Cell Line / Tissue | This compound Concentration | Reference(s) |

| 293T cells | 60 pmol/106 cells | |

| NIH/3T3 cells | 110 pmol/106 cells | |

| HCT116 cells | 150 pmol/106 cells | |

| AML12 cells | 240 pmol/106 cells | |

| Hepa1-6 cells | 270 pmol/106 cells | |

| HeLa cells | 520 pmol/106 cells | |

| Primary mouse fibroblasts | 180 pmol/106 cells | |

| Mouse Liver | 44 U/mg (arbitrary units) | [3] |

| Mouse Kidney | 26 U/mg (arbitrary units) | [3] |

| Mouse Spleen | 11 U/mg (arbitrary units) | [3] |

| Mouse Heart | ~40-60 pmol/mg | [4] |

| Rat Brain | ~130 pmol/mg | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Protocol 1: Quantification of this compound using an Enzymatic Microplate Assay

This protocol is adapted from Sunden et al. (2023) and provides a method for the sensitive quantification of this compound from cell and tissue extracts.[1][14][17][19]

A. Metabolite Extraction from Tissues and Cells

-

Tissue Homogenization:

-

Weigh frozen tissue (~10-50 mg) in a pre-chilled tube.

-

Add 800 µL of ice-cold methanol:water (8:2, v/v).

-

Homogenize the tissue thoroughly on ice using a microtube pestle homogenizer followed by probe sonication.[17]

-

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Add 400 µL of ice-cold methanol:water (8:2, v/v) per 10 cm dish.

-

Scrape the cells and collect the lysate.

-

-

Phase Separation:

-

Add 400 µL of chloroform to the homogenate/lysate.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

Carefully collect the upper aqueous phase containing polar metabolites, including this compound.[17]

-

-

Sample Preparation:

-

Dry the aqueous phase using a vacuum concentrator.

-

Reconstitute the dried metabolites in an appropriate volume of water for the assay.

-

B. Enzymatic Assay in a 96-well Microplate

-

Plate Coating:

-

Coat a 96-well high-binding microplate with an O-GlcNAc-acceptor peptide-BSA complex overnight at 4°C.[17]

-

Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

-

-

O-GlcNAcylation Reaction:

-

Prepare a reaction mixture containing recombinant O-GlcNAc transferase (OGT), alkaline phosphatase (to degrade inhibitory UDP), and a reaction buffer.

-

Add the reaction mixture and the reconstituted samples (or this compound standards) to the wells.

-

Incubate for 1-2 hours at 37°C to allow the O-GlcNAcylation of the coated peptide.[17]

-

-

Immunodetection:

-

Wash the plate three times with PBST.

-

Add a primary antibody that specifically recognizes the O-GlcNAc modification (e.g., RL2) and incubate for 1 hour at room temperature.[17]

-

Wash the plate three times with PBST.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.[17]

-

-

Signal Development and Quantification:

-

Wash the plate five times with PBST.

-

Add a chemiluminescent or fluorescent HRP substrate.

-

Measure the signal using a microplate reader.

-

Quantify the this compound concentration in the samples by comparing the signal to the standard curve.

-

Caption: Workflow for enzymatic quantification of this compound.

Protocol 2: Assay for GFAT Activity

This protocol is based on the method described by Vessal & Ghalambor, which measures the formation of glucosamine-6-phosphate.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM potassium phosphate buffer, pH 7.5

-

10 mM Fructose-6-phosphate

-

10 mM L-glutamine

-

1 mM EDTA

-

-

Pre-warm the reaction mixture to 37°C.

B. Enzyme Reaction

-

Add the cell or tissue lysate containing GFAT to the pre-warmed reaction mixture to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by boiling for 2 minutes.

-

Centrifuge to pellet the precipitated protein.

C. Quantification of Glucosamine-6-Phosphate

-

The amount of GlcN-6P formed can be determined using a colorimetric method, such as the Elson-Morgan assay, which involves acetylation and reaction with Ehrlich's reagent.

-

Alternatively, a coupled enzyme assay can be used where GlcN-6P is N-acetylated by GNPNAT1, and the consumption of acetyl-CoA is monitored spectrophotometrically.[4]

Protocol 3: Assay for GNPNAT1 Activity

This protocol is based on a continuous spectrophotometric assay.[4]

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

1 mM Glucosamine-6-phosphate

-

0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

0.1 mM Acetyl-CoA

-

-

Equilibrate the mixture to 37°C.

B. Enzyme Reaction and Detection

-

Add the purified GNPNAT1 or cell lysate to the reaction mixture to start the reaction.

-

The reaction releases Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-).

-

Continuously monitor the increase in absorbance at 412 nm, which corresponds to the formation of TNB2-.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of TNB2-.

Protocol 4: Assay for PGM3 Activity

This protocol involves a coupled enzyme assay to measure the conversion of GlcNAc-6-P to GlcNAc-1-P.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

5 mM MgCl2

-

0.5 mM NADP+

-

1 mM UTP

-

Excess of coupling enzymes: UAP1 and glucose-6-phosphate dehydrogenase.

-

1 mM N-acetylglucosamine-6-phosphate (substrate)

-

B. Enzyme Reaction and Detection

-

Add the purified PGM3 or cell lysate to the reaction mixture.

-

PGM3 converts GlcNAc-6-P to GlcNAc-1-P.

-

UAP1 then converts GlcNAc-1-P and UTP to this compound and pyrophosphate.

-

The pyrophosphate produced is used by glucose-6-phosphate dehydrogenase in the presence of glucose-1-phosphate to reduce NADP+ to NADPH.

-

Monitor the increase in absorbance at 340 nm, which is proportional to the PGM3 activity.

Protocol 5: Assay for UAP1 Activity

This protocol is based on a direct measurement of this compound formation using HPLC.

A. Reaction Mixture

-

Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

10 mM MgCl2

-

2 mM UTP

-

2 mM N-acetylglucosamine-1-phosphate

-

-

Pre-incubate the mixture at 37°C.

B. Enzyme Reaction

-

Initiate the reaction by adding the purified UAP1 or cell lysate.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold perchloric acid or by boiling.

C. HPLC Analysis

-

Centrifuge the terminated reaction to remove precipitated protein.

-

Analyze the supernatant by reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).

-

Separate and quantify the product, this compound, by monitoring the absorbance at 262 nm.

-

Calculate the enzyme activity based on the amount of this compound produced over time.

Conclusion

The this compound biosynthesis pathway is a central hub of cellular metabolism, playing a vital role in maintaining cellular homeostasis and regulating a vast array of cellular processes through glycosylation. The intricate regulation of the key enzymes in this pathway highlights its importance in responding to cellular nutrient status. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this pathway, from quantifying its key metabolite to characterizing the activity of its core enzymes. A deeper understanding of the this compound biosynthesis pathway will undoubtedly pave the way for novel therapeutic strategies targeting the metabolic vulnerabilities of various diseases.

References

- 1. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Properties and kinetic mechanism of recombinant mammalian protein geranylgeranyltransferase type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. The eukaryotic UDP-N-acetylglucosamine pyrophosphorylases. Gene cloning, protein expression, and catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UAP1 - Wikipedia [en.wikipedia.org]

- 10. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Functional inactivation of UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) induces early leaf senescence and defence responses in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Time-resolved analysis of transcription kinetics in single live mammalian cells [frontiersin.org]

- 14. uniprot.org [uniprot.org]

- 15. researchgate.net [researchgate.net]

- 16. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human acetyl-CoA:glucosamine-6-phosphate N-acetyltransferase 1 has a relaxed donor specificity and transfers acyl groups up to four carbons in length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Upregulation of glucosamine-phosphate N-acetyltransferase 1 is a promising diagnostic and predictive indicator for poor survival in patients with lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portal.gdc.cancer.gov [portal.gdc.cancer.gov]

The Central Role of UDP-GlcNAc in Protein Glycosylation: A Technical Guide for Researchers

December 4, 2025

Executive Summary

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism and signaling, serving as the essential donor substrate for the glycosylation of proteins. This in-depth technical guide provides a comprehensive overview of the function of this compound in three major types of protein glycosylation: N-linked glycosylation, O-linked glycosylation, and O-GlcNAcylation. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis of this compound via the Hexosamine Biosynthesis Pathway (HBP), its role as a nutrient sensor, and its implications in health and disease. The guide further details key experimental protocols for studying protein glycosylation and presents quantitative data to facilitate comparative analysis.

Introduction: The Significance of this compound

Protein glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, localization, and function. This compound is a high-energy nucleotide sugar that serves as the monosaccharide donor for the initiation and elongation of glycan chains in several distinct glycosylation pathways. The intracellular concentration of this compound is a dynamic reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] This positions this compound as a key nutrient sensor, linking cellular metabolism to the regulation of a vast array of biological processes through the modulation of protein glycosylation.[3]

The Hexosamine Biosynthesis Pathway: The Source of this compound

The primary route for the synthesis of this compound is the Hexosamine Biosynthesis Pathway (HBP).[4][5] This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce this compound.[6] The HBP integrates various metabolic inputs, making the levels of this compound a sensitive indicator of the cell's nutritional status.[1][7]

The synthesis of this compound can be summarized in four key enzymatic steps:

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the rate-limiting step of the HBP.[8]

-

Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

Phosphoacetylglucosamine mutase (PGM3/AGM1) converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the final step, the formation of this compound from GlcNAc-1-P and UTP.

A salvage pathway also exists, which can generate this compound from the recycling of GlcNAc derived from the lysosomal degradation of glycoconjugates.[7]

This compound in N-linked Glycosylation

N-linked glycosylation is a co-translational modification that occurs in the endoplasmic reticulum (ER) and involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[9] this compound is fundamental to this process as it provides the first two GlcNAc residues that form the chitobiose core of the lipid-linked oligosaccharide (LLO) precursor, dolichol-pyrophosphate-GlcNAc₂.[9]

The synthesis of the LLO precursor is a stepwise process:

-

Two molecules of this compound sequentially donate a GlcNAc residue to dolichol phosphate (B84403) on the cytosolic face of the ER membrane, forming dolichol-PP-GlcNAc₂.

-

Five mannose residues are then added, also on the cytosolic side, from GDP-mannose.

-

The Man₅GlcNAc₂-PP-dolichol intermediate is flipped into the ER lumen.

-

Further elongation with four mannose residues (from dolichol-P-mannose) and three glucose residues (from dolichol-P-glucose) occurs within the ER lumen to complete the Glc₃Man₉GlcNAc₂-PP-dolichol precursor.

-

This entire glycan is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.

Following transfer, the N-glycan undergoes extensive processing in the ER and Golgi apparatus to generate high-mannose, hybrid, or complex-type N-glycans.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UDP-GlcNAc in Protein Glycosylation: A Technical Guide for Researchers

December 4, 2025

Executive Summary

Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism and signaling, serving as the essential donor substrate for the glycosylation of proteins. This in-depth technical guide provides a comprehensive overview of the function of this compound in three major types of protein glycosylation: N-linked glycosylation, O-linked glycosylation, and O-GlcNAcylation. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis of this compound via the Hexosamine Biosynthesis Pathway (HBP), its role as a nutrient sensor, and its implications in health and disease. The guide further details key experimental protocols for studying protein glycosylation and presents quantitative data to facilitate comparative analysis.

Introduction: The Significance of this compound

Protein glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, localization, and function. This compound is a high-energy nucleotide sugar that serves as the monosaccharide donor for the initiation and elongation of glycan chains in several distinct glycosylation pathways. The intracellular concentration of this compound is a dynamic reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] This positions this compound as a key nutrient sensor, linking cellular metabolism to the regulation of a vast array of biological processes through the modulation of protein glycosylation.[3]

The Hexosamine Biosynthesis Pathway: The Source of this compound

The primary route for the synthesis of this compound is the Hexosamine Biosynthesis Pathway (HBP).[4][5] This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce this compound.[6] The HBP integrates various metabolic inputs, making the levels of this compound a sensitive indicator of the cell's nutritional status.[1][7]

The synthesis of this compound can be summarized in four key enzymatic steps:

-

Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the rate-limiting step of the HBP.[8]

-

Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

Phosphoacetylglucosamine mutase (PGM3/AGM1) converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the final step, the formation of this compound from GlcNAc-1-P and UTP.

A salvage pathway also exists, which can generate this compound from the recycling of GlcNAc derived from the lysosomal degradation of glycoconjugates.[7]

This compound in N-linked Glycosylation

N-linked glycosylation is a co-translational modification that occurs in the endoplasmic reticulum (ER) and involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[9] this compound is fundamental to this process as it provides the first two GlcNAc residues that form the chitobiose core of the lipid-linked oligosaccharide (LLO) precursor, dolichol-pyrophosphate-GlcNAc₂.[9]

The synthesis of the LLO precursor is a stepwise process:

-

Two molecules of this compound sequentially donate a GlcNAc residue to dolichol phosphate (B84403) on the cytosolic face of the ER membrane, forming dolichol-PP-GlcNAc₂.

-

Five mannose residues are then added, also on the cytosolic side, from GDP-mannose.

-

The Man₅GlcNAc₂-PP-dolichol intermediate is flipped into the ER lumen.

-

Further elongation with four mannose residues (from dolichol-P-mannose) and three glucose residues (from dolichol-P-glucose) occurs within the ER lumen to complete the Glc₃Man₉GlcNAc₂-PP-dolichol precursor.

-

This entire glycan is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.

Following transfer, the N-glycan undergoes extensive processing in the ER and Golgi apparatus to generate high-mannose, hybrid, or complex-type N-glycans.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UDP-GlcNAc in Protein Glycosylation: A Technical Guide for Researchers

December 4, 2025

Executive Summary

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) stands as a critical nexus in cellular metabolism and signaling, serving as the essential donor substrate for the glycosylation of proteins. This in-depth technical guide provides a comprehensive overview of the function of this compound in three major types of protein glycosylation: N-linked glycosylation, O-linked glycosylation, and O-GlcNAcylation. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis of this compound via the Hexosamine Biosynthesis Pathway (HBP), its role as a nutrient sensor, and its implications in health and disease. The guide further details key experimental protocols for studying protein glycosylation and presents quantitative data to facilitate comparative analysis.

Introduction: The Significance of this compound

Protein glycosylation, the enzymatic addition of carbohydrate moieties (glycans) to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, localization, and function. This compound is a high-energy nucleotide sugar that serves as the monosaccharide donor for the initiation and elongation of glycan chains in several distinct glycosylation pathways. The intracellular concentration of this compound is a dynamic reflection of the metabolic state of the cell, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] This positions this compound as a key nutrient sensor, linking cellular metabolism to the regulation of a vast array of biological processes through the modulation of protein glycosylation.[3]

The Hexosamine Biosynthesis Pathway: The Source of this compound

The primary route for the synthesis of this compound is the Hexosamine Biosynthesis Pathway (HBP).[4][5] This pathway shunts a small percentage (2-5%) of glucose from the glycolytic pathway to produce this compound.[6] The HBP integrates various metabolic inputs, making the levels of this compound a sensitive indicator of the cell's nutritional status.[1][7]

The synthesis of this compound can be summarized in four key enzymatic steps:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. This is the rate-limiting step of the HBP.[8]

-

Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

Phosphoacetylglucosamine mutase (PGM3/AGM1) converts GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the final step, the formation of this compound from GlcNAc-1-P and UTP.

A salvage pathway also exists, which can generate this compound from the recycling of GlcNAc derived from the lysosomal degradation of glycoconjugates.[7]

This compound in N-linked Glycosylation

N-linked glycosylation is a co-translational modification that occurs in the endoplasmic reticulum (ER) and involves the attachment of a pre-assembled oligosaccharide precursor to the amide nitrogen of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline).[9] this compound is fundamental to this process as it provides the first two GlcNAc residues that form the chitobiose core of the lipid-linked oligosaccharide (LLO) precursor, dolichol-pyrophosphate-GlcNAc₂.[9]

The synthesis of the LLO precursor is a stepwise process:

-

Two molecules of this compound sequentially donate a GlcNAc residue to dolichol phosphate on the cytosolic face of the ER membrane, forming dolichol-PP-GlcNAc₂.

-

Five mannose residues are then added, also on the cytosolic side, from GDP-mannose.

-

The Man₅GlcNAc₂-PP-dolichol intermediate is flipped into the ER lumen.

-

Further elongation with four mannose residues (from dolichol-P-mannose) and three glucose residues (from dolichol-P-glucose) occurs within the ER lumen to complete the Glc₃Man₉GlcNAc₂-PP-dolichol precursor.

-

This entire glycan is then transferred en bloc to the nascent polypeptide chain by the oligosaccharyltransferase (OST) complex.

Following transfer, the N-glycan undergoes extensive processing in the ER and Golgi apparatus to generate high-mannose, hybrid, or complex-type N-glycans.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme assay of O-GlcNAc transferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

UDP-GlcNAc involvement in O-GlcNAcylation of nuclear proteins

An In-depth Technical Guide to the Role of UDP-GlcNAc in the O-GlcNAcylation of Nuclear Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Sweet" Regulation of the Nucleus

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) occurring on serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike complex glycosylation found on secreted and membrane-bound proteins, O-GlcNAcylation involves the addition of a single sugar, N-acetylglucosamine (GlcNAc). This process is critical for a multitude of cellular functions, including signal transduction, transcription, and cell cycle control.[4][5] The availability of the donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (this compound), directly links the nutritional state of the cell to the regulation of its nuclear proteome.[6][7][8] Dysregulation of O-GlcNAcylation has been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.[3][6][9] This guide provides a comprehensive technical overview of the involvement of this compound in nuclear protein O-GlcNAcylation, detailing the core biochemical pathways, quantitative data, and key experimental protocols for its study.

The Hexosamine Biosynthetic Pathway (HBP): A Central Nutrient Sensor

The sole donor for O-GlcNAcylation, this compound, is the end product of the hexosamine biosynthetic pathway (HBP). This pathway serves as a crucial cellular nutrient sensor by integrating metabolic flux from several major sources.[6][7][10] Approximately 2-5% of incoming cellular glucose is shunted into the HBP.[6][11] The pathway's reliance on glucose (carbohydrates), glutamine (amino acids), acetyl-CoA (fatty acids), and UTP (nucleotides and energy) means that the intracellular concentration of this compound is a direct reflection of the cell's metabolic health.[3][6][10] Consequently, fluctuations in nutrient availability are translated into changes in the O-GlcNAcylation of target proteins, allowing the cell to adapt its functions, such as gene expression, accordingly.[7][8][12]

The O-GlcNAc Cycle: Dynamic Regulation by Two Enzymes

In stark contrast to protein phosphorylation, which is regulated by hundreds of kinases and phosphatases, the entire O-GlcNAc cycle is governed by just two highly conserved enzymes.[6][13]

-

O-GlcNAc Transferase (OGT): The "writer" enzyme, OGT, catalyzes the transfer of a GlcNAc moiety from this compound onto the hydroxyl group of serine or threonine residues of target proteins.[4][13][14] OGT's activity and substrate specificity are sensitive to the cellular concentration of this compound, making it the direct link between nutrient status and protein modification.[8][15]

-

O-GlcNAcase (OGA): The "eraser" enzyme, OGA, removes the GlcNAc modification, returning the protein to its unmodified state.[13][14]

This simple yet elegant cycle allows for the rapid and dynamic regulation of protein function in response to cellular cues. The interplay between OGT and OGA maintains O-GlcNAc homeostasis, and its disruption is linked to disease.[14]

Functional Consequences: O-GlcNAc's Interplay with Phosphorylation

Within the nucleus, O-GlcNAcylation targets a vast array of proteins, including transcription factors, epigenetic modifiers, and structural components like nucleoporins.[10][16] A key mechanism by which O-GlcNAc exerts its regulatory effects is through a complex interplay with O-phosphorylation. OGT and various kinases can compete for the same or adjacent serine/threonine residues on a substrate protein.[4] This reciprocal relationship, often termed a "yin-yang" dynamic, can lead to several outcomes:

-

Steric hindrance: The presence of a GlcNAc moiety can block a kinase from accessing its target residue, and vice-versa.

-

Altered protein conformation: The addition of either group can induce conformational changes that affect protein stability, localization, or interaction with other molecules.

-

Modulation of enzyme activity: O-GlcNAcylation can directly activate or inhibit the function of enzymes, including kinases and phosphatases themselves.[6]

This dynamic crosstalk allows for a highly nuanced and integrated response to both extracellular signals (often mediated by phosphorylation) and intracellular nutrient status (mediated by O-GlcNAcylation).

Quantitative Data Summary

The quantitative analysis of this compound levels and O-GlcNAc dynamics is crucial for understanding its regulatory role. While absolute values can vary significantly between cell types and experimental conditions, the following tables summarize key quantitative data from the literature.

Table 1: this compound Concentrations and Enzyme Kinetics

| Parameter | Value | Context/Organism | Reference |

|---|---|---|---|

| Cellular this compound | ~0.1 to 1 mM | Typical range in various cells | [15] |

| OGT Inhibition by UDP | IC₅₀ = 1.8 μM | UDP is a potent feedback inhibitor of OGT | [17] |

| OGT Activity Range | nM to >50 mM | Dependent on this compound concentration |[15] |

Table 2: Pharmacological Modulation of the O-GlcNAc Cycle

| Compound | Target | Potency | Cell Line/Context | Reference |

|---|---|---|---|---|

| Thiamet-G (TMG) | OGA | Potent inhibitor | Used to increase global O-GlcNAcylation | [1] |

| OSMI-1 | OGT | IC₅₀ = 2.7 µM | OGT inhibitor | [18] |

| OSMI-1 (Cellular) | OGT | EC₅₀ ≈ 50 µM | Rat Cortical Neurons | [18] |

| OSMI-2 | OGT | Active in cells | Used to decrease global O-GlcNAcylation |[18] |

Note: IC₅₀ (half maximal inhibitory concentration) measures in vitro potency. EC₅₀ (half maximal effective concentration) measures potency in a cellular context.

Key Experimental Protocols & Workflows

Studying O-GlcNAcylation requires specialized techniques due to the labile nature of the glycosidic bond and often sub-stoichiometric levels of the modification.[2]

Protocol: Chemoenzymatic Labeling for Detection and Enrichment

This powerful method allows for the specific tagging of O-GlcNAcylated proteins with probes for detection (e.g., fluorophores) or enrichment (e.g., biotin).[1][19][20] It utilizes an engineered galactosyltransferase (Y289L GalT) that transfers an azide-modified galactose analog (UDP-GalNAz) onto O-GlcNAc residues.[1] The incorporated azide (B81097) serves as a chemical handle for "click chemistry."

Detailed Methodology:

-

Protein Extraction:

-

Lyse cells or tissues in a denaturing buffer (e.g., 2% SDS, 100 mM Tris pH 8) supplemented with a protease inhibitor cocktail and a potent OGA inhibitor (e.g., 50 µM Thiamet-G) to prevent loss of O-GlcNAc during sample preparation.[1]

-

Quantify protein concentration using a compatible assay (e.g., BCA).

-

-

Chemoenzymatic Labeling with UDP-GalNAz:

-

To a solution of the protein lysate, add the engineered enzyme Y289L GalT and the substrate UDP-GalNAz.

-

Incubate the reaction mixture (e.g., at 4°C overnight) to allow for the transfer of the azido-sugar (GalNAz) onto accessible O-GlcNAc sites.

-

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:

-

Precipitate the GalNAz-labeled proteins to remove excess reagents.

-

Redissolve the protein pellet in a buffer containing 1% SDS.

-

Add the alkyne-containing probe of choice (e.g., alkyne-biotin for enrichment, alkyne-TAMRA for in-gel fluorescence).[1]

-

Add the catalyst components: copper(II) sulfate (B86663) (CuSO₄), a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ, and a copper-chelating ligand (e.g., TBTA) to stabilize the catalyst.

-

Incubate (e.g., for 1 hour at room temperature) to covalently link the probe to the azide on the protein.[1]

-

-

Downstream Analysis:

-

For Detection: Analyze the labeled proteins by SDS-PAGE. If a fluorescent probe was used, visualize directly using an appropriate imager. If a biotin (B1667282) probe was used, transfer to a membrane and detect via Western blotting with fluorescently-labeled streptavidin.[1]

-

For Enrichment: If using a biotin probe, capture the labeled proteins/peptides on streptavidin-coated beads for subsequent on-bead digestion and analysis by mass spectrometry.[20]

-

Protocol: Identification of O-GlcNAc Sites by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying O-GlcNAcylation sites.[21] However, the O-GlcNAc moiety is labile and can be lost during standard fragmentation techniques like collision-induced dissociation (CID).[2][22][23] Therefore, specialized fragmentation methods and enrichment strategies are essential.

Detailed Methodology:

-

Sample Preparation and Digestion:

-

Extract proteins as described previously, ensuring OGA inhibition.

-

Perform in-solution or on-bead digestion of proteins into peptides using an enzyme like trypsin.

-

-

Enrichment of O-GlcNAcylated Peptides:

-

Due to the low stoichiometry of O-GlcNAcylation, enrichment is critical.[21]

-

Lectin Affinity Chromatography: Use wheat germ agglutinin (WGA) lectin, which binds to terminal GlcNAc, to capture glycopeptides.

-

Chemoenzymatic Labeling: Use the biotin-tagging method described in Protocol 6.1, followed by capture on streptavidin beads. This is generally more specific than lectin-based methods.[1]

-

-

LC-MS/MS Analysis and Fragmentation:

-

Analyze the enriched peptide fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Employ fragmentation methods that preserve the labile O-GlcNAc modification. While CID/HCD are useful for identifying the peptide backbone (often after neutral loss of the sugar), Electron Transfer Dissociation (ETD) or higher-energy collisional dissociation with ETD (EThcD) are superior for retaining the modification and pinpointing the exact serine or threonine residue it occupies.[21][22][23]

-

Modern instruments can use data-dependent acquisition where the detection of a GlcNAc-specific oxonium ion in a CID/HCD scan triggers a subsequent, high-resolution ETD scan on the same precursor ion.[21][23]

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein database, specifying O-GlcNAcylation of Ser/Thr as a variable modification.

-

Manually validate spectra for high-confidence site assignments, looking for fragment ions that confirm both the peptide sequence and the location of the +203 Da mass shift corresponding to a GlcNAc moiety.

-

Conclusion and Future Directions

The O-GlcNAcylation of nuclear proteins, fueled by the nutrient-sensitive HBP and its product this compound, represents a fundamental mechanism for regulating eukaryotic gene expression and cellular signaling. It provides a direct link between the metabolic state of a cell and the core machinery of the nucleus. For researchers and drug development professionals, understanding and manipulating this pathway holds immense therapeutic potential. Advances in chemoenzymatic labeling and mass spectrometry are continually expanding the known "O-GlcNAc-ome," revealing new regulatory roles and potential drug targets. Future efforts will likely focus on developing more potent and specific inhibitors for OGT and OGA, elucidating the site-specific functional consequences of O-GlcNAcylation on a proteome-wide scale, and understanding how this "sweet" modification contributes to the complex etiology of human disease.

References

- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and identification of O-GlcNAcylated proteins by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nutrient Regulation of Gene Expression by O-GlcNAcylation of Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 10. Glycosylation of the nuclear pore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nutrient sensitive protein O-GlcNAcylation modulates the transcriptome through epigenetic mechanisms during embryonic neurogenesis | Life Science Alliance [life-science-alliance.org]

- 13. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OGT and OGA: Sweet guardians of the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 20. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

UDP-GlcNAc involvement in O-GlcNAcylation of nuclear proteins

An In-depth Technical Guide to the Role of UDP-GlcNAc in the O-GlcNAcylation of Nuclear Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Sweet" Regulation of the Nucleus

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) occurring on serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] Unlike complex glycosylation found on secreted and membrane-bound proteins, O-GlcNAcylation involves the addition of a single sugar, N-acetylglucosamine (GlcNAc). This process is critical for a multitude of cellular functions, including signal transduction, transcription, and cell cycle control.[4][5] The availability of the donor substrate, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (this compound), directly links the nutritional state of the cell to the regulation of its nuclear proteome.[6][7][8] Dysregulation of O-GlcNAcylation has been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.[3][6][9] This guide provides a comprehensive technical overview of the involvement of this compound in nuclear protein O-GlcNAcylation, detailing the core biochemical pathways, quantitative data, and key experimental protocols for its study.

The Hexosamine Biosynthetic Pathway (HBP): A Central Nutrient Sensor